

1H NMR and 13C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Bromo-1-(2bromophenyl)ethanone

Cat. No.:

B057523

Get Quote

A comprehensive ¹H and ¹³C NMR analysis of **2-Bromo-1-(2-bromophenyl)ethanone** is presented, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the compound's spectral data, benchmarked against structurally similar halogenated acetophenones. The experimental protocols for obtaining high-quality NMR data are also outlined, ensuring reproducibility.

Comparative ¹H and ¹³C NMR Data Analysis

The chemical structure of **2-Bromo-1-(2-bromophenyl)ethanone**, with its distinct aromatic and aliphatic regions, gives rise to a characteristic NMR spectrum. The electron-withdrawing effects of the bromine atoms and the carbonyl group significantly influence the chemical shifts of the neighboring protons and carbons.

A comparison with other substituted phenacyl bromides reveals trends in chemical shifts that can be attributed to the electronic effects of the substituents on the phenyl ring. For instance, electron-donating groups would be expected to shift the aromatic signals upfield, while additional electron-withdrawing groups would result in a downfield shift.

Quantitative Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for **2-Bromo-1-(2-bromophenyl)ethanone** and a selection of analogous compounds. The data is presented to facilitate direct comparison.



Table 1: ¹H NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) and Multiplicity
2-Bromo-1-(2- bromophenyl)ethanone	CDCl₃	7.62-7.64 (m, 1H), 7.46-7.48 (m, 1H), 7.39-7.42 (m, 1H), 7.35-7.37 (m, 1H), 4.49 (s, 2H) [1]
2-Bromo-1-phenylethanone	CDCl₃	8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H)[2]
2-Bromo-1-(4- bromophenyl)ethanone	CDCl₃	7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[2]
2-Bromo-1-(2- chlorophenyl)ethanone	CDCl ₃	7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)[2]

Table 2: 13C NMR Data Comparison

Compound	Solvent	Chemical Shift (δ) in ppm
2-Bromo-1-(2- bromophenyl)ethanone	CDCl ₃	194.58, 138.18, 133.34, 132.17, 129.36, 127.22, 118.72, 33.59[1]
2-Bromo-1-phenylethanone	CDCl ₃	191.3, 133.9, 128.9, 128.8, 31.0[2]
2-Bromo-1-(4- bromophenyl)ethanone	CDCl ₃	190.4, 132.6, 132.2, 130.4, 129.3, 30.4[2]
2-Bromo-1-(2- chlorophenyl)ethanone	CDCl₃	194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7[2]



Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like **2-Bromo-1-(2-bromophenyl)ethanone**.

Sample Preparation

- Weighing the Sample: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

 Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[1]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.[1]
- Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.
- Final Volume: Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm in height.[1]
- Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
 in the sample changer or directly into the magnet.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[1]
- Shimming: The magnetic field homogeneity is optimized by a process called shimming,
 which can be performed manually or automatically to achieve sharp spectral lines.[1]
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or
 ¹³C) to maximize the signal-to-noise ratio.



- Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID) signal.

Data Processing

- Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier transform.
- Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- Integration and Peak Picking: The peak areas are integrated to determine the relative ratios
 of different nuclei, and the exact chemical shifts of the peaks are determined.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from sample preparation to final data analysis.



Click to download full resolution via product page

Caption: Workflow of NMR Spectroscopy from Sample Preparation to Spectral Analysis.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. How To Prepare And Run An NMR Sample Blogs News [alwsci.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [1H NMR and 13C NMR analysis of 2-Bromo-1-(2-bromophenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057523#1h-nmr-and-13c-nmr-analysis-of-2-bromo-1-2-bromophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing